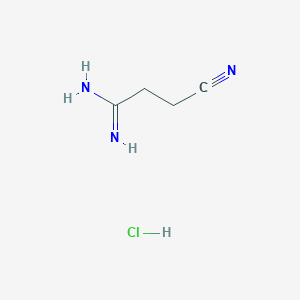

3-Cyanopropanimidamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyanopropanimidamide hydrochloride is a chemical compound with the CAS Number: 2375262-53-4 . It is a powder at room temperature .

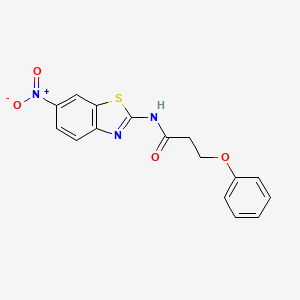

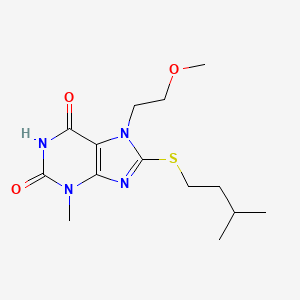

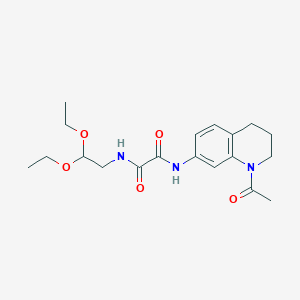

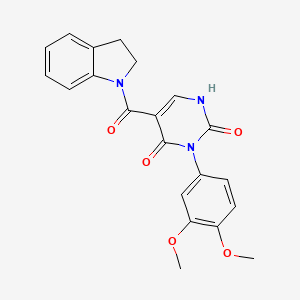

Molecular Structure Analysis

The molecular weight of 3-Cyanopropanimidamide hydrochloride is 133.58 . The InChI key is ZACHLQZLKBDBLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Cyanopropanimidamide hydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Platform Chemicals

Research on biosynthesis of platform chemicals such as 3-hydroxypropionic acid (3-HP) directly from CO2 using cyanobacteria has shown promising results. The study conducted by Wang et al. (2016) demonstrates the construction and optimization of the biosynthetic pathway of 3-HP in cyanobacterium Synechocystis sp. PCC 6803, achieving a production of 837.18 mg L^(-1) of 3-HP directly from CO2. This represents a significant step towards sustainable production of platform chemicals from renewable resources, highlighting the potential of cyanobacteria as bio-factories for fuels and chemicals production (Wang et al., 2016).

Metabolic Responses to Chemical Production

Further investigation into the metabolic responses to 3-HP production in Synechocystis sp. PCC 6803 was conducted by Wang et al. (2016) through proteomic and metabolomic analyses. The study provides insights into how cellular metabolism is affected by internal production of 3-HP, which is crucial for enhancing productivity in cyanobacterial chassis for industrial applications (Wang et al., 2016).

Engineering Cyanobacteria for Biomaterial Production

Zhang et al. (2015) explored the production of poly-3-hydroxybutyrate and poly-3-hydroxybutyrate-co-4-hydroxybutyrate in cyanobacteria, showcasing the potential of metabolic engineering strategies to improve yields. This research highlights the versatility of cyanobacteria for producing a wide range of biomaterials and biofuels from central metabolic pathways intermediates (Zhang et al., 2015).

Antimicrobial and Biofilm Disruption Properties

A study by Gizdavic-Nikolaidis et al. (2015) on functionalized polyanilines (fPANIs) demonstrated significant antimicrobial effects against Pseudomonas aeruginosa and Staphylococcus aureus, including disruption of biofilms. This research suggests potential applications of fPANIs in medical devices and industrial equipment to prevent colonization by biofilm-forming bacteria (Gizdavic-Nikolaidis et al., 2015).

Malonyl-CoA Pathway for 3-HP Biosynthesis

Liu et al. (2017) reviewed the malonyl-CoA pathway as a promising route for 3-hydroxypropionate (3HP) biosynthesis, highlighting its advantages including broad feedstock spectrum and redox neutrality. This pathway has been successfully constructed in various species, demonstrating the feasibility of commercial manufacturing of 3HP and its derivatives (Liu et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyanopropanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-3-1-2-4(6)7;/h1-2H2,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIJOIQWTFKOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanopropanimidamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)